2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile
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Overview
Description
2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile typically involves the Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile . This reaction forms an adduct product, which undergoes dehydration to yield the desired compound . The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile involves its interaction with various molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing biological pathways . For example, it may inhibit enzymes or interfere with DNA replication in microbial cells .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carboxaldehyde: A precursor in the synthesis of the compound.
Indole-3-butyric acid: Another plant hormone with growth-promoting properties.
Uniqueness
2-Amino-3-{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile is unique due to its specific structure, which combines the indole nucleus with a but-2-enedinitrile moiety. This unique combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
56520-92-4 |
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Molecular Formula |
C13H9N5 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
2-amino-3-(1H-indol-3-ylmethylideneamino)but-2-enedinitrile |
InChI |
InChI=1S/C13H9N5/c14-5-11(16)13(6-15)18-8-9-7-17-12-4-2-1-3-10(9)12/h1-4,7-8,17H,16H2 |
InChI Key |
HMJSSGKUGDMPMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NC(=C(C#N)N)C#N |
Origin of Product |
United States |
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